7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one
Overview
Description
7,8-Dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one: is a heterocyclic compound with a complex structure that includes multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can yield pyrido[2,3-d]pyrimidin-5-one derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The exact industrial methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biology, this compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways. Its structure may mimic natural substrates or inhibitors, making it useful in biochemical research.
Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: In industry, this compound can be used in the development of new materials with specific properties. Its aromatic structure may contribute to the stability and functionality of these materials.
Mechanism of Action
The mechanism of action of 7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one involves its interaction with specific molecular targets. These interactions can inhibit or activate biological pathways, depending on the context. The exact molecular targets and pathways involved can vary, but they often include enzymes and receptors that play crucial roles in cellular processes.
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Comparison: Compared to these similar compounds, 7,8-dihydro-9H-pyrido[1,2,3-cd]perimidin-9-one has a unique structure that may confer different chemical and biological properties. For example, its specific arrangement of aromatic rings and functional groups can result in distinct reactivity and interaction profiles, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
1,3-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-2,4,6,8(16),9,11(15)-hexaen-12-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-12-6-7-16-8-15-11-3-1-2-9-4-5-10(12)14(16)13(9)11/h1-5,8H,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIWCEFNSGRROL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC3=CC=CC4=C3C2=C(C1=O)C=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID4245397 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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